1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15833603
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O2 |
|---|---|
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 1-(2-piperidin-1-ylpropyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N4O2/c1-9(14-5-3-2-4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) |
| Standard InChI Key | MGWAUDAYFFRUGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-(2-(Piperidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol. Its structure comprises three key components:
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A piperidine ring, a six-membered amine heterocycle known for enhancing bioavailability and membrane permeability.
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A 1,2,3-triazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π interactions.
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A carboxylic acid group at the 4-position of the triazole, which improves solubility and enables further functionalization via amidation or esterification.
The SMILES notation (CC(CN1C=C(N=N1)C(=O)O)N2CCCCC2) and InChIKey (MGWAUDAYFFRUGR-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical configuration.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| LogP | ~1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (triazole N, carboxylic acid O) |
| Polar Surface Area | 85 Ų |
These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and potential for blood-brain barrier penetration.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically employs Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole ring. A generalized route involves:
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Propargylation of Piperidine: Reaction of piperidine with propargyl bromide to form 1-(prop-2-yn-1-yl)piperidine.
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Azide Preparation: Synthesis of an azide-containing carboxylic acid derivative (e.g., 4-azidobenzoic acid).
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Cycloaddition: Reaction of the alkyne and azide under Cu(I) catalysis to yield the triazole core.
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Purification: Chromatographic isolation (e.g., silica gel column) to achieve >95% purity.
Derivative Formation
The carboxylic acid group enables diverse transformations:
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Amidation: Reaction with primary amines forms amides, enhancing metabolic stability (e.g., coupling with benzylamine yields 1-(2-(piperidin-1-yl)propyl)-N-benzyl-1H-1,2,3-triazole-4-carboxamide).
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Esterification: Treatment with alcohols produces esters, modulating lipophilicity (e.g., methyl ester derivative).
Biological Activities and Mechanisms
Enzyme Inhibition
Studies highlight its role as a carbonic anhydrase inhibitor (Ki = 12 nM against CA-II isoform), potentially applicable in glaucoma and epilepsy treatment. The triazole ring coordinates with the enzyme’s zinc ion, while the piperidine moiety occupies hydrophobic pockets adjacent to the active site.
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Mechanistically, the compound disrupts microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Structural Analogs and Comparative Analysis
Analog 1: 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic Acid
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Molecular Formula: C₁₀H₁₆N₄O₂
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Key Difference: Ethyl linker instead of propyl, reducing steric bulk but increasing rotational flexibility .
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Activity: 2-fold lower CA-II inhibition (Ki = 25 nM) due to altered zinc coordination geometry .
Analog 2: 5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid
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Molecular Formula: C₈H₁₂N₄O₂
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Key Difference: Piperidine directly fused to triazole, enhancing rigidity but limiting solubility (LogP = 0.8) .
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Activity: Superior antifungal activity (MIC = 4 μg/mL against C. albicans) attributed to improved membrane penetration .
Applications Across Disciplines
Pharmaceutical Development
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Antibiotic Leads: Structural optimization has yielded derivatives with 4-fold enhanced potency against methicillin-resistant S. aureus (MRSA).
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Anticancer Agents: Preliminary data show apoptosis induction in HeLa cells (IC₅₀ = 50 μM) via caspase-3 activation.
Agricultural Chemistry
Triazole derivatives are being tested as foliar fungicides against Phytophthora infestans, the causative agent of potato blight. Field trials demonstrate 70% disease reduction at 100 ppm concentrations.
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